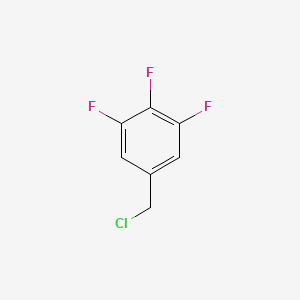

5-(Chloromethyl)-1,2,3-trifluorobenzene

Overview

Description

5-(Chloromethyl)-1,2,3-trifluorobenzene (5-CM-TFB) is a chlorinated aromatic compound that has recently become of interest for its uses in a wide range of scientific research applications. It is a colorless, volatile liquid with a low boiling point, and has a strong odor. 5-CM-TFB is used in organic synthesis, and is also a versatile reagent for the preparation of a variety of compounds.

Scientific Research Applications

Synthetic Chemistry Applications 5-(Chloromethyl)-1,2,3-trifluorobenzene can be utilized in the synthesis of complex molecules. For instance, the method described by Hammad and Wenthold (2001) for measuring the heats of formation of triradicals through collision-induced dissociation can be adapted for studying derivatives of this compound (Hammad & Wenthold, 2001). This technique could facilitate the understanding of the thermochemical properties of molecules synthesized from this compound, impacting materials science and catalysis research.

Materials Science and Polymer Chemistry The compound's utility extends into materials science, where derivatives of this compound could serve as precursors for the synthesis of novel polymeric materials. Yang and Hsiao (2004) demonstrated the synthesis of fluorinated polyimides based on diamine monomers, which could be analogous to structures derived from this compound (Yang & Hsiao, 2004). Such materials are noted for their excellent thermal stability and potential applications in advanced electronics and aerospace engineering.

Organic Electronics and Photovoltaics In the field of organic electronics and photovoltaics, intermediates synthesized from this compound could be pivotal. The work by Banerjee et al. (2009) on the synthesis of hyperbranched poly(arylene ether)s from activated trifluoro monomers points towards the potential of this compound derivatives in creating materials with unique electronic properties (Banerjee, Komber, Häussler, & Voit, 2009). These materials could find applications in solar cells and flexible electronic devices due to their tunable electronic properties and stability.

Advanced Synthesis Techniques The advancement in synthesis techniques involving halogenated benzene derivatives, as illustrated by Deng et al. (2017) in their work on continuous microflow processes for synthesizing 2,4,5-trifluorobromobenzene, could be adapted for compounds like this compound (Deng, Lei, Shen, Chen, & Zhang, 2017). Such processes offer enhanced safety and efficiency, highlighting the potential of this compound in industrial-scale chemical synthesis.

Properties

IUPAC Name |

5-(chloromethyl)-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUFGPFDDJIQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590730 | |

| Record name | 5-(Chloromethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732306-27-3 | |

| Record name | 5-(Chloromethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

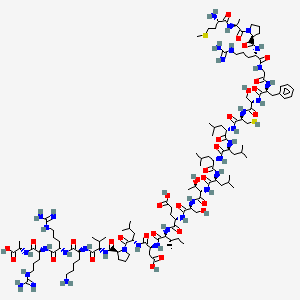

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

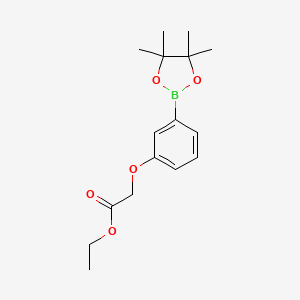

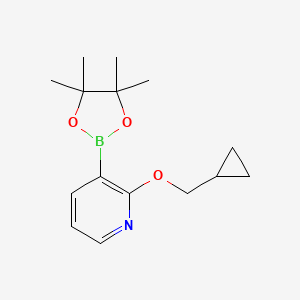

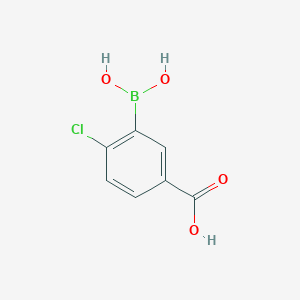

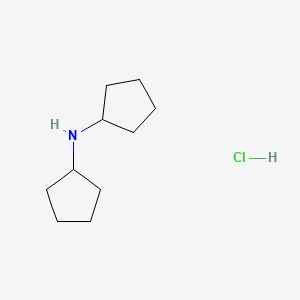

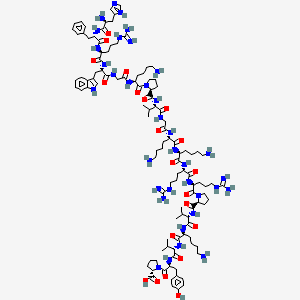

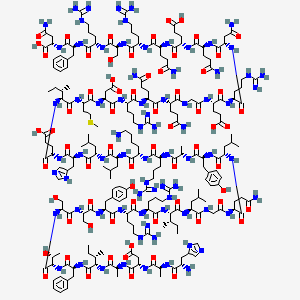

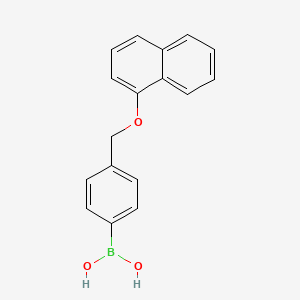

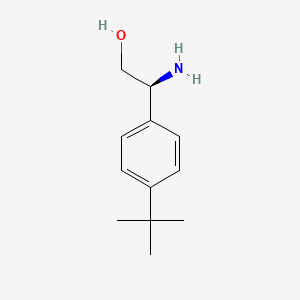

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.